molecular formula C13H19N3O B11798727 1-(2-(6-Amino-4-methylpyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(6-Amino-4-methylpyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11798727
M. Wt: 233.31 g/mol
InChI Key: QARLHCBJDHSWFX-UHFFFAOYSA-N
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Description

1-(2-(6-Amino-4-methylpyridin-3-yl)piperidin-1-yl)ethanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-Amino-4-methylpyridin-3-yl)piperidin-1-yl)ethanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-Amino-4-methylpyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(2-(6-Amino-4-methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Pyridine: A six-membered ring with one nitrogen atom, similar to the pyridine moiety in the compound.

    Piperidinones: Compounds containing a piperidine ring with a ketone group.

Uniqueness

1-(2-(6-Amino-4-methylpyridin-3-yl)piperidin-1-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring and its combination with the piperidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

1-[2-(6-amino-4-methylpyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C13H19N3O/c1-9-7-13(14)15-8-11(9)12-5-3-4-6-16(12)10(2)17/h7-8,12H,3-6H2,1-2H3,(H2,14,15)

InChI Key

QARLHCBJDHSWFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCCN2C(=O)C)N

Origin of Product

United States

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